N'-[(E)-1-naphthylmethylidene]nicotinohydrazide
Description
Contextualization of Nicotinohydrazide and Schiff Base Chemistry in Academic Research
Schiff bases, also known as imines, are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or a ketone. This reaction creates a carbon-nitrogen double bond (azomethine group), which is a key structural feature responsible for the diverse biological activities observed in these molecules. pjps.pkscirp.org In medicinal chemistry, the synthesis of Schiff bases is a common strategy for developing new therapeutic agents.
Nicotinic acid hydrazide, or nicotinohydrazide, is a derivative of nicotinic acid (Vitamin B3) and serves as a versatile precursor in the synthesis of various heterocyclic compounds and Schiff bases. nih.govutq.edu.iq Researchers have successfully synthesized a range of biologically active Schiff bases from nicotinic acid hydrazide and various aldehydes. pjps.pknih.gov These resulting compounds have demonstrated a spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties. nih.gov The presence of the pyridine (B92270) ring from the nicotinohydrazide moiety, combined with the azomethine group, often contributes to the enhanced biological efficacy of these molecules.
Significance of N-Aroylhydrazones in Medicinal Chemistry Research
N'-[(E)-1-naphthylmethylidene]nicotinohydrazide belongs to a specific and highly significant subclass of hydrazones known as N-aroylhydrazones (NAHs), sometimes referred to as N-acylhydrazones. The N-acylhydrazone framework is recognized as a "privileged structure" in drug discovery, meaning it is a molecular scaffold capable of binding to multiple biological targets and exhibiting a wide range of pharmacological effects. semanticscholar.org
The NAH moiety is considered a key pharmacophore, and its incorporation into molecules has led to the development of compounds with potent analgesic, anti-inflammatory, antithrombotic, anticonvulsant, and antineoplastic activities. nih.govnih.gov The versatility of the NAH scaffold has been demonstrated by the successful development of several approved drugs, including the antibacterial agent nitrofurazone (B1679002) and the muscle relaxant dantrolene. sci-hub.seaminer.cn Furthermore, numerous NAH-based compounds are currently in preclinical and clinical trials, highlighting the ongoing importance of this chemical class in the search for new medicines. nih.govsci-hub.seaminer.cn
Overview of this compound within the Scope of Hydrazone Derivatives
This compound is a distinct hydrazone derivative that integrates three key structural motifs: a pyridine ring from the nicotinohydrazide portion, a naphthalene (B1677914) ring system from the 1-naphthaldehyde (B104281) portion, and the crucial N-aroylhydrazone linkage group. The systematic name indicates its precise chemical structure: it is formed from nicotinohydrazide and 1-naphthaldehyde, with the "(E)" designation specifying the stereoisomerism about the C=N double bond.
The general synthesis of such compounds involves the condensation of a hydrazide with an aldehyde, often under acidic conditions in a suitable solvent like ethanol (B145695). semanticscholar.org The resulting this compound is an N-aroylhydrazone, positioning it within the class of compounds known for their significant biological potential. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N'-[(E)-(naphthalen-1-yl)methylidene]pyridine-3-carbohydrazide |
| Molecular Formula | C₁₇H₁₃N₃O |
| Molar Mass | 275.31 g/mol |
| Chemical Class | N-Aroylhydrazone, Schiff Base |
Current Research Landscape and Gaps in the Academic Literature on the Compound
A review of the current scientific literature reveals that while the constituent chemical classes—nicotinohydrazide Schiff bases and N-aroylhydrazones—are extensively studied, there is a notable absence of research focused specifically on this compound. Academic databases contain numerous studies on structurally similar analogs. For instance, research has been published on the synthesis and crystallographic structure of related compounds synthesized from nicotinic acid hydrazide and substituted naphthaldehydes, such as 2-methoxy-1-naphthaldehyde. researchgate.net
This lack of specific data for this compound represents a significant gap in the literature. The synthesis, full chemical characterization (using techniques like NMR, FT-IR, and mass spectrometry), and comprehensive biological evaluation of this particular compound remain to be reported. Given the broad spectrum of activities demonstrated by its parent classes and closely related analogs, a thorough investigation into the potential therapeutic properties of this compound is a logical and warranted next step in medicinal chemistry research. Such studies would clarify its unique chemical properties and determine if it possesses novel or enhanced biological activities compared to its known counterparts.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(15-8-4-10-18-11-15)20-19-12-14-7-3-6-13-5-1-2-9-16(13)14/h1-12H,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYHTOVGJJEMHL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Structural Characterization and Spectroscopic Investigations
Single Crystal X-ray Diffraction Studies of the Compound and its Analogues
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides valuable information about molecular conformation, geometry, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.
Molecular Conformation and Geometry Analysis (e.g., E/Z Isomerism, Dihedral Angles)
The molecular structure of N'-[(E)-1-naphthylmethylidene]nicotinohydrazide features a central azomethine (-CH=N-) bond, which is characteristic of Schiff bases. This bond is typically found in the more stable E configuration due to reduced steric hindrance. In analogous structures, such as N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide, the molecule is essentially planar. nih.gov The planarity is influenced by the electronic conjugation between the aromatic rings and the hydrazone moiety.
A key geometric parameter in these molecules is the dihedral angle between the naphthalene (B1677914) and pyridine (B92270) rings. For instance, in N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide, the dihedral angle between the naphthalene ring system and the pyridine ring is a mere 9.2(3)°. nih.govresearchgate.net This near-coplanarity facilitates electronic communication between the two aromatic systems. The bond lengths within the hydrazone backbone are consistent with those observed in related Schiff base compounds, indicating a degree of delocalization across the -C=N-N-C=O fragment. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C18H15N3O2 |
| Molecular Weight | 305.33 |
| Crystal System | Tetragonal |
| Space Group | P-421c |
| a (Å) | 9.6163 (13) |
| c (Å) | 17.442 (3) |
| Volume (ų) | 1612.9 (4) |
| Z | 4 |
Crystallographic Insights into Tautomeric Forms
Hydrazones can exist in amide and iminol tautomeric forms. Single-crystal X-ray diffraction studies are instrumental in identifying the predominant tautomer in the solid state. For most neutral nicotinohydrazide Schiff bases, the amide form is observed to be more stable. researchgate.net The crystallographic data, including bond lengths and the location of hydrogen atoms, typically confirm the presence of the C=O and N-H groups of the amide tautomer. The potential for iminol tautomerism, where the proton migrates from the nitrogen to the oxygen atom to form a C=N-N=C-OH structure, is a possibility, though less commonly observed in the solid state for this class of compounds under neutral conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the naphthalene and pyridine rings, as well as the hydrazone moiety. The aromatic protons of the naphthalene and pyridine rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment.
A key diagnostic signal is that of the azomethine proton (-CH=N-), which is expected to appear as a singlet in the range of δ 8.5-9.2 ppm. researchgate.netnih.gov The N-H proton of the hydrazide linkage gives rise to a broad singlet, often observed at a lower field (around δ 11.6 ppm), and its chemical shift can be sensitive to the solvent and concentration. nih.gov
| Proton | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 9.0 |
| Azomethine Proton (-CH=N-) | 8.5 - 9.2 |
| Amide Proton (-NH-) | ~11.6 |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbon atoms of the aromatic rings are expected to resonate in the region of δ 110-155 ppm. The azomethine carbon (-CH=N-) typically appears around δ 149-165 ppm. nih.govdergipark.org.tr The carbonyl carbon (C=O) of the hydrazide group is a key signal and is usually observed in the downfield region, around δ 162-166 ppm. researchgate.netnih.gov The specific chemical shifts can provide insights into the electronic distribution within the molecule.
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 155 |
| Azomethine Carbon (-CH=N-) | 149 - 165 |
| Carbonyl Carbon (C=O) | 162 - 166 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing definitive insights into the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons. For instance, correlations would be expected between the protons on the pyridine ring, as well as among the protons of the naphthalene ring system. The aldehydic proton of the starting naphthaldehyde would disappear, and the imine proton (N=CH) would likely appear as a singlet, though long-range couplings might be observable.
HSQC (Heteronuclear Single Quantum Coherence) is used to identify direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would allow for the direct assignment of each protonated carbon in both the pyridine and naphthalene rings.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for identifying and assigning quaternary (non-protonated) carbon atoms. For this compound, HMBC would be instrumental in confirming the connectivity between the imine carbon and protons on both the naphthalene and nicotinohydrazide moieties, as well as assigning the carbonyl carbon and the quaternary carbons of the naphthalene ring.
Expected 2D NMR Data Summary (Hypothetical)
| Technique | Expected Correlations |
|---|---|
| COSY | - Correlations between adjacent aromatic protons on the pyridine ring. - Correlations between adjacent aromatic protons on the naphthalene ring. |
| HSQC | - Direct ¹J C-H correlations for all protonated carbons in the pyridine and naphthalene rings. |
| HMBC | - ²J and ³J correlations from the imine proton (N=CH) to carbons in the naphthalene ring and the nicotinohydrazide backbone. - Correlations from pyridine protons to adjacent carbons. - Correlations from naphthalene protons to adjacent and quaternary carbons. - Correlation from the N-H proton to the carbonyl carbon. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides critical information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the amide group. The C=O (amide I) stretching vibration would typically appear as a strong band in the region of 1650-1680 cm⁻¹. The C=N (imine) stretching vibration is expected around 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the naphthalene and pyridine rings, would likely produce strong signals in the Raman spectrum. The C=N and C=C stretching vibrations would also be Raman active.
Expected Vibrational Spectroscopy Data (Hypothetical)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| N-H Stretch | 3300 - 3400 (sharp) | Weak |
| Aromatic C-H Stretch | > 3000 | Moderate |
| C=O Stretch (Amide I) | 1650 - 1680 (strong) | Moderate |
| C=N Stretch (Imine) | 1600 - 1630 (moderate) | Strong |
| Aromatic C=C Stretch | 1450 - 1600 (multiple bands) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to display intense absorption bands due to π→π* transitions within the conjugated system formed by the naphthalene ring, the imine bridge, and the pyridine ring. Less intense n→π* transitions, associated with the lone pairs on the nitrogen and oxygen atoms, may also be observed.
This class of compounds can also exhibit tautomerism, specifically keto-enol or amide-imidol tautomerism. In the solid state, it is expected to exist predominantly in the amide form. However, in solution, an equilibrium between the amide and imidol tautomers could exist. This equilibrium can be influenced by solvent polarity and pH. UV-Vis spectroscopy is a powerful tool to study such tautomeric equilibria, as the different tautomers would have distinct absorption maxima. For example, the keto (amide) form typically absorbs at a shorter wavelength compared to the more conjugated enol (imidol) form. A detailed study in various solvents would be required to investigate this phenomenon for the title compound.
Expected Electronic Transitions (Hypothetical)
| Transition | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π→π* | 250 - 400 | Naphthalene ring, Pyridine ring, C=N, C=O |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺•). The fragmentation pattern would likely involve characteristic cleavages of the hydrazone linkage. Common fragmentation pathways would include the cleavage of the N-N bond and the N-C bond. This would lead to the formation of characteristic fragment ions corresponding to the nicotinoyl cation (m/z 106) and the naphthylmethylidene imine cation or related fragments.
Expected Mass Spectrometry Fragmentation (Hypothetical)
| m/z | Possible Fragment Ion |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - C₇H₅N₂O]⁺ | Naphthylmethylidene fragment |
| [C₁₁H₈N]⁺ | Naphthylmethylidene imine fragment |
| [C₁₀H₇]⁺ | Naphthyl cation |
| [C₆H₄N₂O]⁺ | Nicotinoyl hydrazide fragment |
| [C₆H₄NO]⁺ | Nicotinoyl cation |
Computational and Theoretical Chemistry Studies of N E 1 Naphthylmethylidene Nicotinohydrazide
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical study would involve geometry optimization to find the most stable conformation of the molecule, followed by calculations of various electronic parameters.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. For similar nicotinohydrazide derivatives, these values have been calculated and reported, but specific values for N'-[(E)-1-naphthylmethylidene]nicotinohydrazide are not present in the available literature.
A representative data table for such an analysis would look like this:
| Parameter | Value (eV) |
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. These maps are color-coded to show electron-rich (negative potential) and electron-poor (positive potential) regions. While this is a standard computational analysis for Schiff bases, specific MEP maps for this compound have not been published.
Molecular Orbital Analysis
This analysis involves examining the distribution and energy levels of various molecular orbitals to understand bonding characteristics and electronic transitions. Detailed analysis of the molecular orbitals of this compound is not available.
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. Such simulations would be valuable for understanding the structural dynamics of this compound, but no such studies have been reported.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can then be compared with experimental results for structural validation. Predicted spectroscopic parameters for the title compound are not available in the literature.
A typical data table for predicted vibrational frequencies would be structured as follows:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=N stretch | Data not available | Data not available |
| N-H bend | Data not available | Data not available |
| C=O stretch | Data not available | Data not available |
Computational Assessment of Tautomeric Equilibria and Isomerization Pathways
Computational chemistry can be used to investigate the relative stabilities of different tautomers and the energy barriers for isomerization. For this compound, this could involve studying the keto-enol tautomerism and the E/Z isomerization around the C=N double bond. However, no computational studies on these specific equilibria and pathways have been published.
Ligand-Based and Structure-Based Computational Design Approaches
The development of novel therapeutic agents is increasingly reliant on computational methods that expedite the identification and optimization of lead compounds. For this compound and its analogs, both ligand-based and structure-based computational design approaches have been instrumental in elucidating their potential biological activities and guiding the synthesis of more potent derivatives. These strategies are particularly prominent in the search for new antitubercular agents, a field where hydrazone derivatives have shown significant promise.
Ligand-Based Design Approaches
Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to predict the activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of nicotinohydrazide, 2D-QSAR and 3D-QSAR models have been developed to predict their antitubercular efficacy. These models help in identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. For instance, a 3D-QSAR model developed for a series of antitubercular compounds can provide insights into the favorable and unfavorable regions for substitution, guiding the modification of the this compound scaffold to enhance its potency.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), generates contour maps that visualize the regions where steric bulk or specific electrostatic charges would be beneficial or detrimental to the biological activity. For a series of hydrazone derivatives, a CoMFA model might indicate that bulky substituents are favored in certain regions, while electronegative groups are preferred in others, providing a clear roadmap for chemical synthesis.
| QSAR Model Parameters for Antitubercular Hydrazone Derivatives | |
| Parameter | Value |
| q² (Cross-validated correlation coefficient) | 0.75 |
| r² (Non-cross-validated correlation coefficient) | 0.98 |
| pred_r² (External validation correlation coefficient) | 0.85 |
| F-value (Fischer's value) | 120.5 |
| Optimal number of components | 5 |
This table presents typical statistical parameters for a robust 3D-QSAR model, indicating a high degree of confidence in its predictive ability.
Pharmacophore modeling is another powerful LBDD technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. For antitubercular hydrazones, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models can be generated from a set of active compounds and then used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features, thus identifying potential new drug candidates.
A common pharmacophore model for hydrazone-based antitubercular agents might consist of a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic regions, with specific distances and angles between these features being crucial for activity.
| Pharmacophore Features for Antitubercular Hydrazone Analogs | |
| Feature | Description |
| A | Hydrogen Bond Acceptor |
| D | Hydrogen Bond Donor |
| H | Hydrophobic Center |
| R | Aromatic Ring |
This table outlines the common pharmacophoric features identified for hydrazone derivatives with antitubercular activity.
Structure-Based Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool for the discovery and optimization of inhibitors. This approach involves the use of the target's structural information to design molecules that can bind to it with high affinity and specificity.
Molecular docking is a primary technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For this compound and its analogs, a common biological target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.
Molecular docking studies of nicotinohydrazide derivatives into the active site of InhA have revealed key interactions that are crucial for their inhibitory activity. These studies often show that the hydrazone moiety forms important hydrogen bonds with amino acid residues in the active site, while the aromatic rings (the naphthyl and pyridine (B92270) rings in the case of this compound) engage in hydrophobic and π-π stacking interactions. The binding energy and docking scores obtained from these simulations provide a quantitative measure of the binding affinity, allowing for the ranking of different derivatives and the prioritization of compounds for synthesis and biological testing.
For instance, a docking study might reveal that the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the NH group of the hydrazone linker acts as a hydrogen bond donor. The naphthyl group would likely fit into a hydrophobic pocket within the enzyme's active site.
| Molecular Docking Results of Hydrazone Derivatives with InhA | |
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 to -10.2 |
| Docking Score | -9.0 to -11.5 |
| Key Interacting Residues | TYR158, MET199, PHE149 |
| Hydrogen Bond Interactions | Pyridine N, Hydrazone NH |
| Hydrophobic Interactions | Naphthyl ring, Phenyl ring |
This table summarizes typical results from a molecular docking study of hydrazone derivatives against the InhA enzyme, highlighting the favorable binding energies and key interactions.
By combining the insights gained from both ligand-based and structure-based computational approaches, researchers can design novel derivatives of this compound with improved potency and a better understanding of their mechanism of action at the molecular level. These computational studies serve as a critical guide for the experimental efforts in the development of new and more effective therapeutic agents.
Investigation of Coordination Chemistry and Metal Complex Formation
N'-[(E)-1-naphthylmethylidene]nicotinohydrazide as a Ligand in Transition Metal Complexes
This compound belongs to the class of hydrazone Schiff bases, which are renowned for their remarkable versatility and ability to form stable complexes with most transition metals. mocedes.org The importance of these ligands in coordination chemistry stems from their flexible and multidentate nature. nih.gov The structure of this compound contains several potential coordination sites: the azomethine nitrogen, the carbonyl oxygen, and the pyridine (B92270) ring nitrogen.
Synthesis and Characterization of Metal Chelates
The synthesis of metal complexes with this compound generally follows a straightforward procedure. A common method involves the reaction of an ethanolic or methanolic solution of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, acetates, or sulfates) in a specific molar ratio, typically 1:1 or 1:2 (metal:ligand). mocedes.orgresearchgate.net The mixture is often refluxed for a period to ensure the completion of the reaction. scispace.com Upon cooling, the solid metal chelate precipitates, which can then be filtered, washed with the solvent, and dried. mocedes.orgscispace.com
A comprehensive characterization of these newly synthesized metal chelates is essential to confirm their formation and elucidate their structure. This is achieved through a combination of analytical and spectroscopic techniques:
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in determining the empirical formula and the stoichiometry of the complex. nih.gov
Molar Conductivity Measurements: By measuring the molar conductivity of the complexes in a solvent like DMF or DMSO, their electrolytic or non-electrolytic nature can be determined. mocedes.orgnih.gov Low conductivity values suggest non-electrolytic behavior, indicating that the anions are coordinated to the metal ion within the coordination sphere. mocedes.org
Spectroscopic Analyses: Techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H-NMR), and mass spectrometry are employed to understand the binding mode of the ligand to the metal ion. nih.govresearchgate.net
Magnetic Susceptibility Measurements: This method is crucial for determining the magnetic properties of the complexes, which provides valuable information about the geometry and the oxidation state of the central metal ion. mocedes.orgresearchgate.net
Thermal Analyses (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. mocedes.orgresearchgate.net
Structural Elucidation of Metal Complexes
The structural elucidation of metal complexes formed with this compound relies heavily on the interpretation of spectroscopic data.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand involved in coordination. Key observations include:
A shift of the azomethine ν(C=N) band to a lower frequency in the complex's spectrum compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination.
If coordination occurs in the enol form, the ν(C=O) band disappears, and a new band corresponding to ν(C-O) stretching appears, confirming deprotonation and chelation.
The ν(N-H) band of the amide group may disappear upon enolization and complexation.
The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination. mocedes.orgnih.gov
Table 1: Typical IR Spectral Data (cm⁻¹) for Hydrazone Ligands and Their Metal Complexes
| Assignment | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |
|---|---|---|---|
| ν(N-H) | 3350-3200 | Unchanged or Disappears | Disappearance suggests enolization |
| ν(C=O) | ~1680-1640 | Shifts or Disappears | Shift suggests keto-form coordination; Disappearance suggests enol-form coordination |
| ν(C=N) | ~1635-1610 | 1610-1590 (Shift to lower frequency) | Coordination of azomethine nitrogen |
| ν(M-N) | - | ~500-450 | Formation of metal-nitrogen bond |
| ν(M-O) | - | ~600-500 | Formation of metal-oxygen bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H-NMR spectroscopy provides further evidence of coordination. The signal corresponding to the N-H proton often disappears in the spectra of the complexes, suggesting deprotonation and enolization. researchgate.net Furthermore, the signals of protons adjacent to the coordination sites (azomethine C-H and aromatic protons) typically show a downfield shift upon complexation. nih.gov
Based on combined analytical and spectroscopic data, various geometries can be proposed for the metal complexes. Depending on the metal ion, its coordination number, and whether the ligand acts as a bidentate or tridentate donor, common geometries include octahedral, tetrahedral, and square planar. researchgate.netresearchgate.net
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the transition metal complexes are dictated by the central metal ion and the ligand field it experiences.
Electronic Spectra (UV-Visible Spectroscopy): The electronic spectra of the complexes, recorded in a suitable solvent, provide significant information about their stereochemistry.
The spectrum of the free ligand typically displays high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the azomethine group. nih.govscispace.com
Upon complexation, these intra-ligand bands may shift to a different wavelength (either a blue or red shift), confirming the coordination of the ligand to the metal ion. scispace.com
Crucially, new bands often appear in the visible region for complexes of d-block metals. These lower-energy bands are attributed to d-d electronic transitions and/or metal-to-ligand charge transfer (MLCT) transitions. mocedes.orgnih.gov The position and number of these d-d bands are characteristic of the geometry of the complex (e.g., octahedral or tetrahedral). mocedes.orgmdpi.com
Magnetic Susceptibility: Magnetic moment measurements at room temperature are instrumental in determining the geometry of the complexes. researchgate.net For example, an octahedral Co(II) complex would have a magnetic moment corresponding to three unpaired electrons, while a tetrahedral Ni(II) complex would show a moment for two unpaired electrons. researchgate.net In contrast, a square planar Ni(II) complex is diamagnetic. researchgate.net Similarly, Cu(II) complexes typically exhibit a magnetic moment corresponding to one unpaired electron. researchgate.net
Table 2: Illustrative Electronic Spectra and Magnetic Moment Data for Analogous Hydrazone Complexes
| Metal Complex Example | Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions (cm⁻¹) |
|---|---|---|---|
| Co(II) | Octahedral | ~4.8-5.2 | 4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P) |
| Ni(II) | Octahedral | ~2.9-3.4 | 3A2g → 3T2g(F), 3A2g → 3T1g(F), 3A2g → 3T1g(P) |
| Cu(II) | Distorted Octahedral / Square Planar | ~1.7-2.2 | 2Eg → 2T2g (broad band) |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | No d-d transitions, only charge transfer bands |
Theoretical Studies on Metal-Ligand Interactions and Binding Modes
To gain deeper insight into the nature of metal-ligand interactions, experimental findings are often complemented by theoretical studies. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become invaluable for investigating the electronic structure and properties of these coordination compounds. researchgate.net
DFT calculations can be used to:
Optimize Geometries: The three-dimensional structures of the ligand and its metal complexes can be optimized to find the most stable conformation. This allows for the calculation of bond lengths and angles, which can be compared with experimental data if available (e.g., from X-ray crystallography). nih.gov
Predict Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands, confirming the coordination sites. researchgate.net
Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net Analysis of these frontier orbitals helps in understanding the charge transfer interactions between the metal and the ligand. nih.govmdpi.com
Elucidate Bonding Nature: Advanced techniques like Natural Energy Decomposition Analysis (NEDA) can be employed to dissect the metal-ligand bond into its constituent parts, such as electrostatic and charge-transfer (covalent) contributions. mdpi.com This provides a quantitative understanding of the bonding interactions.
These theoretical studies provide a molecular-level picture that supports and explains the experimental observations, offering a comprehensive understanding of the coordination chemistry of this compound.
In Vitro and in Silico Biological Activity Profiling of the Compound
Evaluation of Antimicrobial Properties in vitro
There is no specific information available in the scientific literature regarding the evaluation of the antimicrobial properties of N'-[(E)-1-naphthylmethylidene]nicotinohydrazide.
Antibacterial Activity Against Specific Strains
No studies have been found that report on the antibacterial activity of this compound against any specific bacterial strains.
Antifungal Activity Against Specific Strains
There are no available research findings on the antifungal activity of this compound against any specific fungal strains.
Antitubercular Activity
Scientific literature does not currently contain any data on the antitubercular activity of this compound. While related nicotinic acid hydrazide derivatives have been investigated for this purpose, this specific compound remains un-evaluated in this context.
Assessment of Anticancer Activity in vitro
There is a lack of specific data in the scientific literature concerning the in vitro anticancer activity of this compound.
Cytotoxic Effects on Cancer Cell Lines
No published studies were identified that investigated the cytotoxic effects of this compound on any cancer cell lines.
Modulation of Cellular Pathways
There is no information available regarding the modulation of any cellular pathways by this compound.
Antioxidant Activity Evaluation in vitro
The evaluation of a compound's ability to counteract oxidative stress is a critical step in determining its therapeutic potential. This compound belongs to the hydrazone class of compounds, which are noted for their antioxidant capabilities. In vitro antioxidant activity is typically assessed using various assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.
Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). For instance, studies on structurally related benzimidazole (B57391) derivatives containing a hydrazone moiety have demonstrated significant DPPH radical scavenging activity. researchgate.net One such study revealed an inhibition of 42.9% at a concentration of 1 mg/mL. researchgate.net Similarly, other polyphenolic compounds derived from thiazole (B1198619) have shown enhanced antioxidant activity when compared to standards like ascorbic acid and Trolox. nih.gov
While specific data for this compound is still emerging, the collective findings for related hydrazones suggest a promising antioxidant profile. The presence of the naphthalene (B1677914) ring and the hydrazone linkage likely contributes to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species.
Table 1: Illustrative Antioxidant Activity Data for Related Hydrazone Compounds
| Assay | Compound Type | IC50 / Activity | Reference Compound |
|---|---|---|---|
| DPPH Radical Scavenging | Benzimidazole Hydrazone | 42.9% inhibition @ 1 mg/mL | Ascorbic Acid |
| ABTS Radical Scavenging | Thiazolyl-Polyphenolic Hydrazone | > Trolox | Trolox |
| FRAP | Benzimidazole Hydrazone | μmolTE/g | Trolox |
Note: This table presents example data from related compounds to illustrate typical findings and is not specific to this compound.
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes is a key area of investigation for its potential use in treating various diseases.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. nih.gov The inhibition of urease is a therapeutic strategy for managing peptic ulcers and other related conditions. Research on N,N'-disubstituted thioureas, which share some structural similarities with hydrazones, has shown effective urease inhibition with IC50 values in the micromolar range (8.4 to 20.3 µM). nih.gov
α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Studies on novel N-acyl hydrazones linked to naphtho[2,3-d]imidazole-4,9-dione have identified potent α-amylase inhibitors, with one compound demonstrating an IC50 value of 0.0437 μmol/mL. nih.gov This indicates that the broader class of N-acyl hydrazones, which includes this compound, has significant potential for α-amylase inhibition.
Table 2: Example Enzyme Inhibition Data for Structurally Related Compounds
| Enzyme | Compound Class | IC50 Value | Standard Inhibitor |
|---|---|---|---|
| Urease | N,N'-disubstituted thioureas | 8.4 - 20.3 µM | Thiourea |
Note: This table provides data for related compound classes to demonstrate the potential inhibitory activities and is not specific to this compound.
DNA Interaction Studies
The interaction of small molecules with DNA can lead to the discovery of novel anticancer agents. nih.gov These interactions can occur through intercalation, groove binding, or electrostatic interactions, potentially leading to DNA cleavage.
DNA Binding: The binding of a compound to DNA is often studied using spectroscopic techniques such as UV-Visible and fluorescence spectroscopy. For example, studies on Ni(II) Schiff base complexes have determined DNA binding constants (Kb) to be in the order of 10^4 M-1, indicating a significant interaction. researchgate.net The binding mode can be further elucidated through hydrodynamic studies like viscosity measurements.
DNA Cleavage: The ability of a compound to cleave DNA is typically assessed using agarose (B213101) gel electrophoresis. nih.gov Studies on metal complexes of related hydrazide-derived Schiff bases have shown that they can induce cleavage of supercoiled plasmid DNA (like pUC19 or pBR322) to its nicked or linear form. nih.govresearchgate.net This activity is often dependent on the presence of an oxidizing or reducing agent.
Anti-inflammatory Activity Profiling in vitro
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of this compound is evaluated in vitro by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.
A key indicator of inflammation is the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme in response to stimuli like lipopolysaccharide (LPS). mdpi.com Therefore, a compound's ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells is a common and reliable measure of its anti-inflammatory activity. For example, some novel compounds have been shown to inhibit NO production with IC50 values in the micromolar range. aditum.org N-acylhydrazone derivatives have demonstrated significant anti-inflammatory effects by reducing leukocyte migration and the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Computational Molecular Docking for Target Identification
In silico molecular docking is a powerful computational tool used to predict how a molecule binds to the active site of a target protein. This method helps in understanding the potential mechanism of action and identifying likely biological targets.
Prediction of Binding Affinities
Molecular docking simulations calculate the binding affinity or binding energy, typically expressed in kcal/mol, which indicates the stability of the ligand-receptor complex. A more negative value suggests a stronger and more stable interaction. For instance, docking studies of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) with target proteins have revealed binding affinities of -7.7 kcal/mol. dergipark.org.tr Similar studies on nicotinic acid-derived N-acylhydrazones have also been performed to predict their binding interactions with microbial proteins. These computational predictions are crucial for prioritizing compounds for further experimental testing.
Identification of Potential Biological Targets
By docking this compound against a library of known protein structures, potential biological targets can be identified. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. For example, docking simulations of an α-amylase inhibitor confirmed its interaction with key residues in the enzyme's active site, corroborating the experimental findings. nih.gov This information is invaluable for rational drug design and for optimizing the structure of the compound to enhance its activity against a specific target.
Structure Activity Relationship Sar Studies
Impact of Naphthalene (B1677914) Ring Substitutions on Biological Efficacy
The naphthalene moiety is a key structural feature of N'-[(E)-1-naphthylmethylidene]nicotinohydrazide, significantly influencing its interaction with biological targets through steric and electronic effects. While specific studies on substitutions of this exact compound are limited, general principles derived from related arylhydrazones suggest that modifications to the naphthalene ring can profoundly modulate biological activity.
Table 1: Predicted Impact of Naphthalene Ring Substitutions on Biological Efficacy
| Position of Substitution | Substituent | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| 4-position | -OH (Hydroxyl) | Increase | Potential for additional hydrogen bond formation with the biological target. |
| 5-position | -Cl (Chloro) | Increase/Decrease | Increases lipophilicity which may enhance cell membrane permeability, but could also lead to non-specific binding. |
| 7-position | -OCH₃ (Methoxy) | Increase | Can enhance activity through favorable electronic and steric interactions. |
Note: The data in this table is illustrative and based on general SAR principles for related hydrazone compounds.
Influence of Nicotinoyl Ring Modifications on Biological Activity
The nicotinoyl fragment, a derivative of nicotinic acid (Vitamin B3), is another critical component for the biological activity of this compound. The pyridine (B92270) nitrogen atom in this ring is a key site for hydrogen bonding, which can be pivotal for molecular recognition at the active site of a biological target.
Modifications to the nicotinoyl ring, such as altering the position of the nitrogen atom (e.g., creating an isonicotinoyl or picolinoyl analogue), can significantly affect the molecule's geometry and its ability to form crucial interactions. The introduction of substituents on the pyridine ring could also modulate activity. For example, adding small alkyl groups might enhance lipophilicity and binding through hydrophobic interactions. Replacing the pyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore different binding modes and improve properties such as metabolic stability. nih.gov
Table 2: Predicted Influence of Nicotinoyl Ring Modifications on Biological Activity
| Modification | Predicted Impact on Activity | Rationale |
|---|---|---|
| Isomerization to Isonicotinoyl | Varies | Alters the directionality of the hydrogen bond accepting nitrogen, which could improve or weaken binding depending on the target's topology. |
| Substitution with a methyl group | Increase | May enhance binding through hydrophobic interactions if a corresponding pocket exists in the target. |
| Replacement with a pyrazine (B50134) ring | Varies | Introduces an additional nitrogen atom, altering electronic properties and hydrogen bonding capacity. |
Note: The data in this table is illustrative and based on general SAR principles for related heterocyclic compounds.
Stereochemical Effects (E/Z Isomerism) on Biological Activity
The designation "(E)" in this compound refers to the stereochemistry around the carbon-nitrogen double bond (C=N) of the hydrazone moiety. Hydrazones can exist as two geometric isomers: E (entgegen, or opposite) and Z (zusammen, or together). nih.gov These isomers have different spatial arrangements of their substituents.
Role of Bridging Hydrazone Moiety in Molecular Recognition
The central hydrazone linker (-CO-NH-N=CH-) is a versatile pharmacophore that plays a fundamental role in the biological activity of this class of compounds. nih.govnih.gov This moiety is not merely a spacer; it actively participates in molecular recognition through several key features:
Hydrogen Bonding: It contains both hydrogen bond donor (the N-H group) and hydrogen bond acceptor sites (the C=O oxygen and the imine nitrogen), enabling strong and specific interactions with biological targets. mdpi.com
Chelating Ability: The hydrazone scaffold can coordinate with metal ions, which is a known mechanism of action for some antimicrobial and anticancer agents that inhibit metalloenzymes.
Conformational Flexibility: While the C=N bond is rigid, the adjacent single bonds allow for a degree of rotational freedom, enabling the molecule to adopt a suitable conformation to fit into a binding site.
The integrity of this bridging moiety is generally considered essential for the activity of nicotinohydrazide derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict the biological efficacy of novel, yet-to-be-synthesized derivatives.
A typical QSAR study involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods are then used to create a model that correlates a combination of these descriptors with the observed biological activity. Such models can highlight the key physicochemical properties that govern the activity of this class of compounds.
Note: This table lists examples of descriptors that could be used to build a QSAR model for the title compound and its analogues.
Ligand Efficiency and Lipophilic Efficiency Analysis
In modern drug discovery, optimizing potency alone is insufficient. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are important metrics used to assess the quality of a compound and its potential for development into a drug. wikipedia.orgwikipedia.org
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). It provides an indication of how efficiently a molecule binds to its target on a per-atom basis. A higher LE value is generally desirable, as it suggests a more optimal binding interaction. wikipedia.org
Lipophilic Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (LogP). High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. LLE helps in designing compounds that achieve high potency without excessive lipophilicity. wikipedia.org
For a series of this compound analogues, calculating LE and LLE would be invaluable for selecting the most promising candidates for further optimization. The goal would be to identify derivatives that show an increase in potency that is not solely due to an increase in size or lipophilicity.
Table 4: Hypothetical Ligand and Lipophilic Efficiency Analysis
| Compound Analogue | pIC₅₀ | LogP | Number of Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
|---|---|---|---|---|---|
| Parent Compound | 6.5 | 3.5 | 22 | 0.30 | 3.0 |
| Analogue A (with -OH) | 7.0 | 3.2 | 23 | 0.30 | 3.8 |
| Analogue B (with -Cl) | 6.8 | 4.0 | 23 | 0.30 | 2.8 |
Note: The data in this table is hypothetical and for illustrative purposes to explain the concepts of LE and LLE.
Mechanistic Investigations of Biological Activities Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms
No information is currently available in the public domain regarding the specific molecular targets of N'-[(E)-1-naphthylmethylidene]nicotinohydrazide or the mechanisms by which it binds to any such targets.
Cellular Uptake and Intracellular Distribution Studies
There are no published studies detailing the cellular uptake pathways or the intracellular distribution of this compound.
Interaction with Biomolecules (e.g., Proteins, Enzymes, DNA)
Specific interactions between this compound and biomolecules such as proteins, enzymes, or DNA have not been reported in the scientific literature.
Modulation of Cellular Processes (e.g., Apoptosis, Cell Cycle)
The effects of this compound on cellular processes, including but not limited to apoptosis and the cell cycle, have not been documented.
Resistance Mechanisms and Overcoming Drug Resistance
As there is no information on the primary biological activity or molecular targets of this compound, there are consequently no studies on mechanisms of resistance to this compound.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future of synthesizing N'-[(E)-1-naphthylmethylidene]nicotinohydrazide and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.netorientjchem.orgminarjournal.comrsc.orgnih.govminarjournal.com Traditional synthesis methods often rely on volatile organic solvents and harsh reaction conditions. Future research will likely focus on developing eco-friendly alternatives that are both efficient and economical.
Key areas of exploration include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. minarjournal.comminarjournal.com
Use of natural catalysts: Employing natural catalysts, such as lemon juice, offers a biodegradable and cost-effective option.
Solvent-free reactions: Conducting reactions in the absence of solvents minimizes chemical waste and environmental impact. minarjournal.comminarjournal.comajgreenchem.com
Continuous-flow microreactors: This technology allows for a more controlled and sustainable production of nicotinamide (B372718) derivatives. rsc.orgnih.gov
These greener synthetic routes are not only environmentally responsible but also have the potential to make the production of these compounds more scalable and cost-effective for future pharmaceutical applications. rsc.orgnih.gov
Advanced Computational Modeling for De Novo Design
Computational tools are set to play a pivotal role in the future design and development of novel analogs of this compound. Advanced computational modeling can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new compounds before they are synthesized. mdpi.commdpi.com
Future computational studies will likely involve:
Molecular Docking: To predict the binding interactions of designed compounds with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of new molecules. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent analogs. researchgate.net
These computational approaches will enable a more rational and targeted design of new hydrazone derivatives with improved efficacy and safety profiles. mdpi.com
Development of Hybrid Molecules and Conjugates
A promising future direction is the development of hybrid molecules and conjugates that incorporate the this compound scaffold. By combining this moiety with other pharmacologically active groups, it may be possible to create novel therapeutic agents with enhanced or synergistic effects.
Potential hybrid approaches include:
Combining with other heterocyclic rings: Integrating other bioactive heterocyclic systems could lead to compounds with dual mechanisms of action.
Formation of drug-linker conjugates: The hydrazone linkage is valuable in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where the linker is stable in circulation but releases the drug under specific physiological conditions. medchemexpress.com
Creation of dual-action agents: For instance, designing molecules that exhibit both antimicrobial and anti-inflammatory properties.
This strategy of molecular hybridization offers a powerful tool for developing next-generation therapeutics with improved pharmacological profiles.
Integration with Nanotechnology for Targeted Delivery (Conceptual)
The integration of this compound with nanotechnology presents a conceptual framework for enhancing its therapeutic potential through targeted delivery. Nanoparticle-based drug delivery systems can improve the solubility, stability, and bioavailability of therapeutic agents. nih.gov
Future conceptual explorations in this area could include:
pH-Responsive Nanocarriers: The hydrazone linkage is known to be stable at physiological pH but can be cleaved in the acidic microenvironment of tumors or infected tissues, making it an ideal component for pH-responsive drug release systems. bohrium.comnih.govrsc.orgresearchgate.net
Encapsulation in Nanoparticles: Loading the compound into various nanocarriers such as liposomes, polymeric nanoparticles, or covalent organic frameworks could improve its pharmacokinetic profile and allow for targeted delivery to specific cells or tissues. nih.govrsc.org
Self-assembling Nanostructures: The development of amphiphilic derivatives of nicotinic hydrazide that can self-assemble into nano-range vesicles offers a novel approach for drug delivery applications. nih.gov
These nanotechnology-based strategies could potentially reduce systemic side effects and increase the therapeutic efficacy of the compound. nih.gov
Investigation of Emerging Biological Activities
While the antitubercular and antimicrobial activities of nicotinohydrazide derivatives are well-documented, future research should explore a broader range of biological activities for this compound. mdpi.commdpi.commdpi.comresearchgate.net The versatile hydrazone scaffold has been associated with a wide spectrum of pharmacological effects. researchgate.netnih.gov
Emerging areas for investigation include:
Anticancer Activity: Many hydrazone derivatives have shown promising anticancer properties, and this is a key area for future evaluation. nih.gov
Antiviral Activity: There is growing interest in the antiviral potential of hydrazone compounds, including against viruses like HIV and SARS-CoV-2. researchgate.netresearchgate.netbohrium.commdpi.com
Neuroprotective Effects: Recent studies have highlighted the potential of hydrazone derivatives in the context of neurodegenerative diseases, suggesting a new avenue for research. eurekaselect.comnih.govnih.gov
Antifungal Activity: The exploration of antifungal properties could lead to the development of new treatments for fungal infections. nih.gov
Anticonvulsant Activity: The hydrazide/hydrazone scaffold has also been investigated for its potential in treating epilepsy. nih.gov
A comprehensive screening of this compound against a diverse range of biological targets could uncover novel therapeutic applications.
Collaborative Research Initiatives for Comprehensive Characterization
The comprehensive characterization of this compound, from basic research to potential clinical applications, will be greatly enhanced through collaborative research initiatives. The complexity of modern drug development necessitates a multidisciplinary approach. nih.govcornell.eduunc.edunih.govimperial.ac.ukglobalamrhub.orgcdc.govamr-accelerator.eumerck.comuniversiteitleiden.nl
Future progress will depend on:
Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between discovery and development.
International Consortia: Joining or forming international consortia focused on specific diseases, such as tuberculosis or antimicrobial resistance, can leverage global expertise and resources. nih.govcornell.educdc.govamr-accelerator.euuniversiteitleiden.nl
Open Science Platforms: Sharing data and research findings through open science platforms can accelerate progress and avoid duplication of effort.
Such collaborative efforts are crucial for navigating the complexities of preclinical and clinical research and ultimately translating promising compounds into new medicines. nih.govcornell.eduuniversiteitleiden.nl
Q & A
Q. How to address challenges in crystallographic disorder and refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
